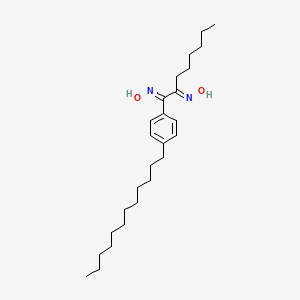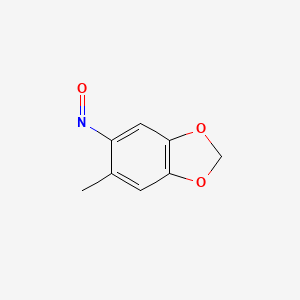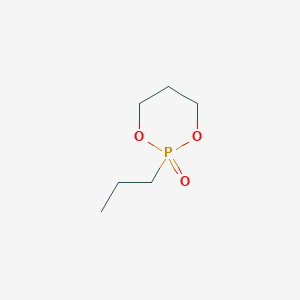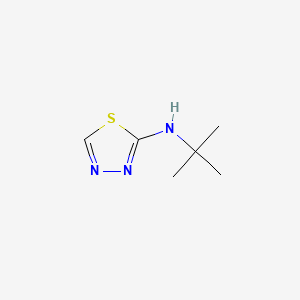
Hexyl o-anisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hexyl o-anisate can be synthesized through esterification reactions. One common method involves the reaction of anisic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Hexyl o-anisate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexyl o-anisate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug formulations due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of hexyl o-anisate involves its interaction with cellular components. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis. In antioxidant applications, it can neutralize free radicals, thereby preventing oxidative damage to cells .
Comparación Con Compuestos Similares
Hexyl o-anisate can be compared with other esters of anisic acid, such as methyl anisate and ethyl anisate. While all these compounds share similar chemical structures, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity. This uniqueness makes it particularly useful in applications requiring specific solubility and stability properties .
Similar compounds include:
- Methyl anisate
- Ethyl anisate
- Propyl anisate
These compounds differ mainly in the length of their alkyl chains, which affects their physical and chemical properties .
Propiedades
Número CAS |
71605-88-4 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
hexyl 2-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-8-11-17-14(15)12-9-6-7-10-13(12)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
Clave InChI |
UMXZQFHEWNEFNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)





